

# A Comprehensive Technical Guide to N-Methoxy-N-methylacetamide: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: *N*-Methoxyacetamide

Cat. No.: B1266195

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## Introduction

N-Methoxy-N-methylacetamide, a member of the Weinreb amide class of compounds, is a versatile and widely utilized reagent in modern organic synthesis.[1][2] This guide provides a detailed overview of its properties, synthesis, and key applications, with a focus on its role in the construction of complex molecules. While the name **N-Methoxyacetamide** is sometimes used, this document will focus on the more synthetically prevalent N-methylated derivative, N-Methoxy-N-methylacetamide (CAS No. 78191-00-1).[3][4] Its utility is particularly noted in the pharmaceutical and agrochemical industries.[5]

The significance of N-Methoxy-N-methylacetamide lies in its ability to react with potent nucleophiles like organolithium or Grignard reagents to form ketones in high yields, a transformation that is often challenging with other carboxylic acid derivatives due to over-addition.[2] It can also be reduced to form aldehydes, making it a valuable carbonyl equivalent.

## Historical Context: The Rise of Weinreb Amides

The development of N-methoxy-N-methylamides, commonly known as Weinreb amides, marked a significant advancement in synthetic chemistry. These reagents were designed to overcome a persistent challenge in organic synthesis: the controlled addition of highly reactive organometallic reagents to carboxylic acid derivatives. Unlike esters or acid chlorides, which

are prone to forming tertiary alcohols through double addition, the N-methoxy-N-methylamide functionality allows for the formation of a stable, chelated intermediate. This intermediate is resistant to further nucleophilic attack until the acidic workup, at which point it collapses to cleanly afford the desired ketone. This reliable method for synthesizing ketones has been widely adopted by organic chemists.[\[2\]](#)

## Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of N-Methoxy-N-methylacetamide are well-characterized, facilitating its use and identification in a laboratory setting. It is a clear, colorless liquid at room temperature, soluble in water and common organic solvents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Table 1: Physicochemical Properties of N-Methoxy-N-methylacetamide

Property	Value	Reference
CAS Number	78191-00-1	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	103.12 g/mol	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Appearance	Clear colorless liquid	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>
Boiling Point	152 °C	<a href="#">[8]</a> <a href="#">[9]</a>
Density	0.97 g/mL at 25 °C	<a href="#">[8]</a>
Refractive Index (n <sub>20</sub> /D)	1.426	
Flash Point	49 °C	<a href="#">[8]</a> <a href="#">[9]</a>
Solubility	Soluble in water	<a href="#">[3]</a> <a href="#">[6]</a>

Table 2: Spectroscopic Data for N-Methoxy-N-methylacetamide

Spectroscopy Type	Data	Reference
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H)	[2][7]
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ 172.0, 61.1, 32.0, 19.8	[7]
Infrared (IR, liquid film)	3497, 2971, 2941, 2824, 1663 cm <sup>-1</sup>	[1]

## Experimental Protocols

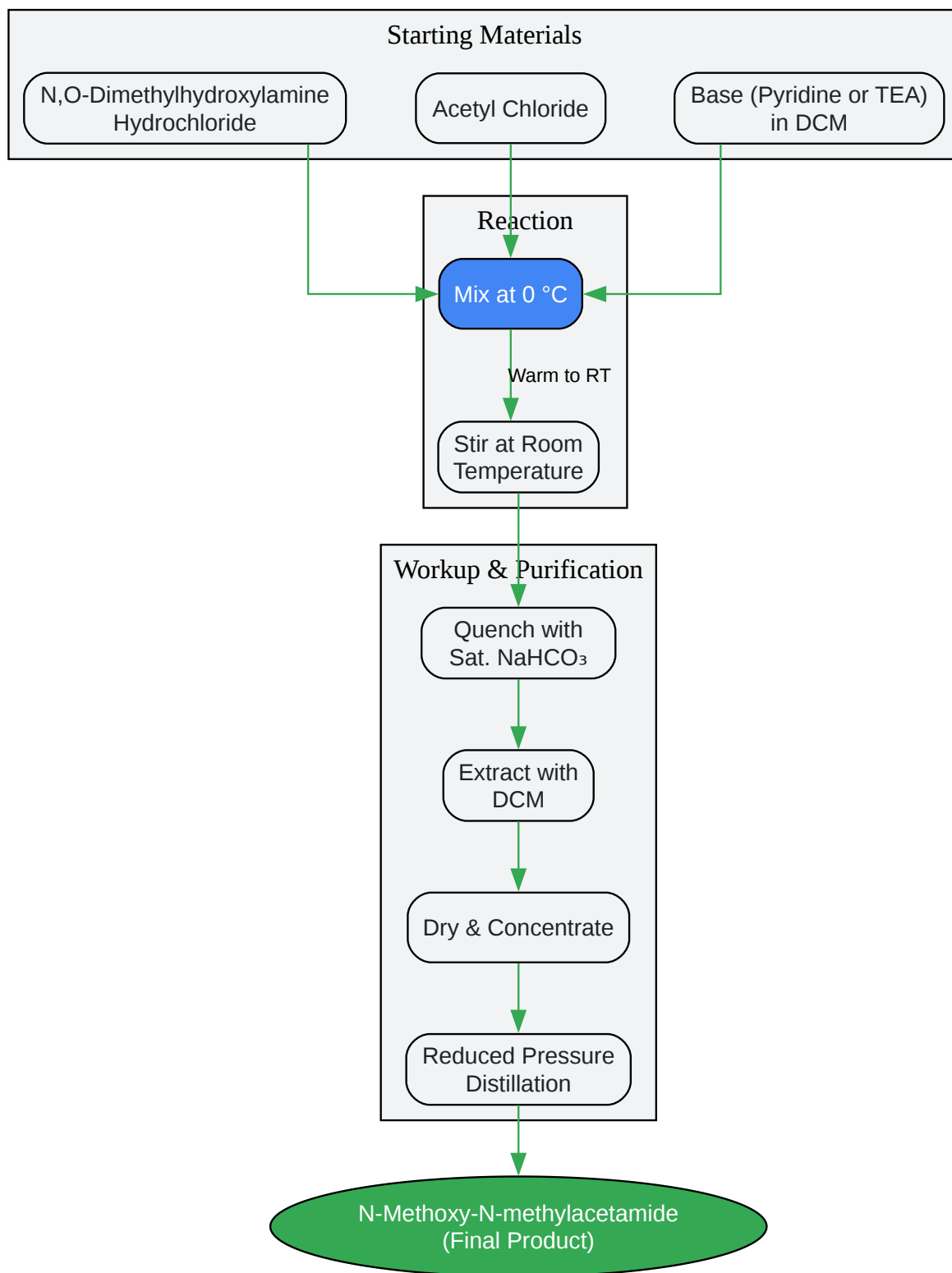
### Synthesis of N-Methoxy-N-methylacetamide

A prevalent method for the synthesis of N-Methoxy-N-methylacetamide involves the reaction of acetyl chloride with N,O-Dimethylhydroxylamine hydrochloride.[1][2][7]

Detailed Protocol:

- To a stirred solution of N,O-Dimethylhydroxylamine hydrochloride (1.0 equivalent, e.g., 8.05 g, 82.8 mmol) in dichloromethane (e.g., 200 mL) at 0 °C, slowly add triethylamine (2.0 equivalents) or pyridine.[1][7]
- After stirring for 10 minutes, add acetyl chloride (1.0 equivalent, e.g., 5.91 mL, 82.8 mmol) dropwise to the reaction mixture at 0 °C.[2][7]
- Allow the reaction mixture to warm to room temperature and stir overnight (or for approximately 3-17 hours).[1][2][7]
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate (e.g., 130 mL). [2][7]
- Separate the organic layer, and extract the aqueous layer with dichloromethane (e.g., 2 x 30 mL or 3 x 50 mL).[2][7]
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[2][7]
- Filter the mixture and concentrate the filtrate in vacuo.[7]

- The resulting residue can be purified by distillation under reduced pressure to afford the final product as a colorless liquid.[1][2]



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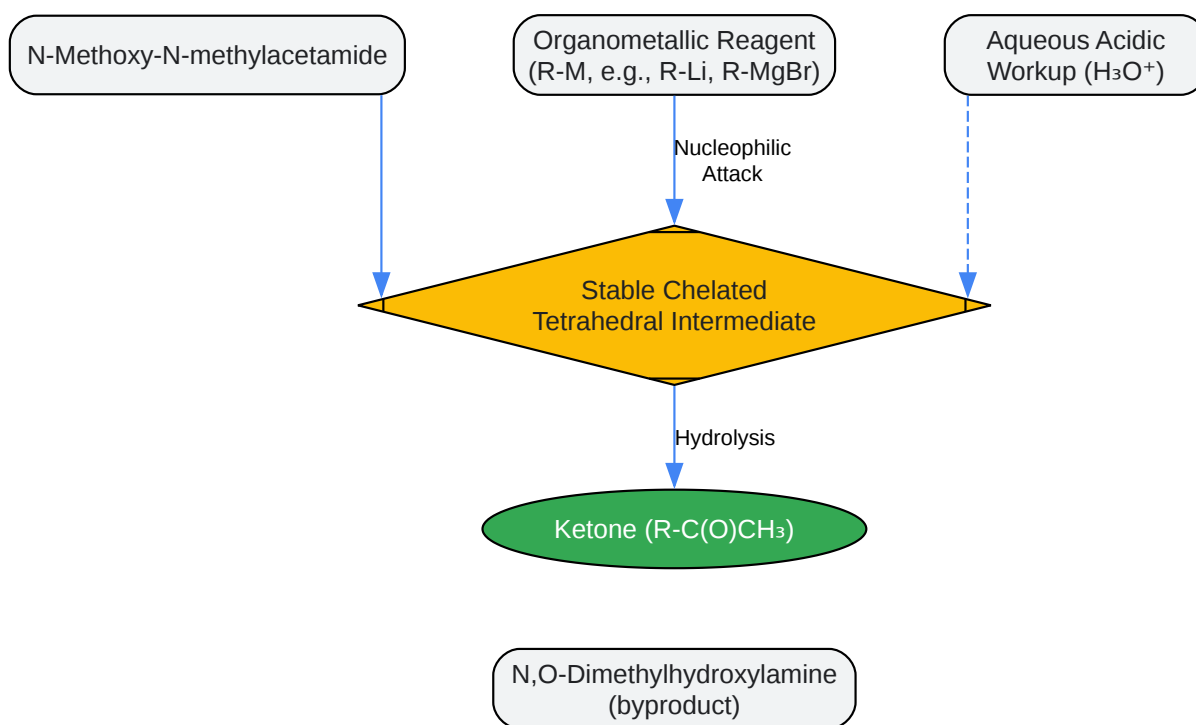
Synthesis workflow for N-Methoxy-N-methylacetamide.

## Applications in Synthetic Chemistry

The primary application of N-Methoxy-N-methylacetamide is as a robust acylating agent for the synthesis of ketones and aldehydes.[2]

### Ketone Synthesis

N-Methoxy-N-methylacetamide reacts cleanly with a single equivalent of an organolithium or Grignard reagent to produce a stable tetrahedral intermediate. This intermediate does not collapse or react further until an acidic workup is performed, thus preventing the common side reaction of over-addition that leads to tertiary alcohols. This makes it an invaluable tool for constructing carbon-carbon bonds.[2]

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General pathway for ketone synthesis using a Weinreb amide.

## Aldehyde Synthesis

In addition to ketone synthesis, N-Methoxy-N-methylacetamide can be selectively reduced to the corresponding aldehyde using common hydride reagents such as lithium aluminum hydride ( $\text{LiAlH}_4$ ). The intermediate formed is stable at low temperatures, and upon workup, yields the aldehyde product.

## Conclusion

N-Methoxy-N-methylacetamide, a quintessential Weinreb amide, stands as a cornerstone reagent in contemporary organic synthesis. Its ability to facilitate the clean and high-yielding synthesis of ketones and aldehydes from highly reactive organometallic reagents has cemented its place in the synthetic chemist's toolbox. Its applications in the synthesis of complex targets, particularly within the pharmaceutical and agrochemical sectors, underscore its enduring importance. The straightforward synthesis and well-documented reactivity of N-Methoxy-N-methylacetamide ensure its continued use in both academic and industrial research.

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